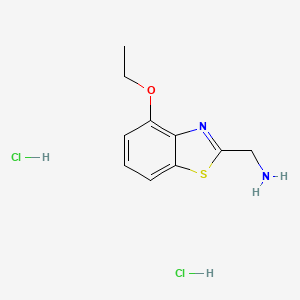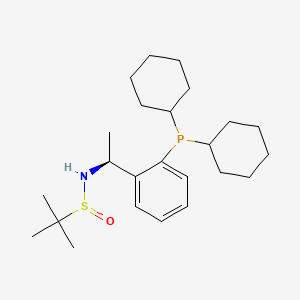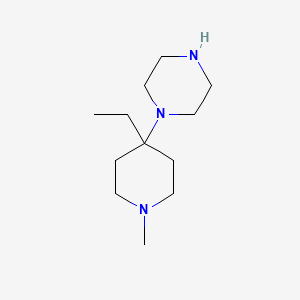![molecular formula C21H22N2O6 B15327549 3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol is a complex organic compound characterized by its unique spirobi[indene] structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:
Formation of the spirobi[indene] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[indene] structure.
Introduction of methyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and hydroxylation steps to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-tetraol: Similar structure but with additional hydroxyl groups.
3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-dione: Similar structure but with ketone groups instead of hydroxyl groups.
特性
分子式 |
C21H22N2O6 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
1,1,1',1'-tetramethyl-6,6'-dinitro-3,3'-spirobi[2H-indene]-5,5'-diol |
InChI |
InChI=1S/C21H22N2O6/c1-19(2)9-21(13-7-17(24)15(22(26)27)5-11(13)19)10-20(3,4)12-6-16(23(28)29)18(25)8-14(12)21/h5-8,24-25H,9-10H2,1-4H3 |
InChIキー |
ZHJVMMFKPYUQIQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(C3=CC(=C(C=C32)O)[N+](=O)[O-])(C)C)C4=CC(=C(C=C41)[N+](=O)[O-])O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



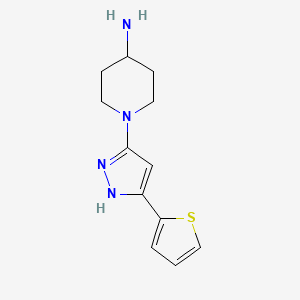
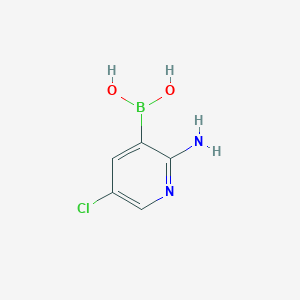
![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

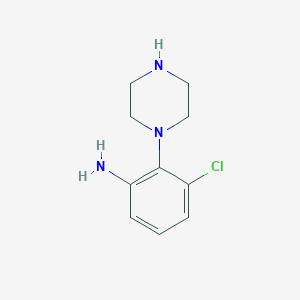

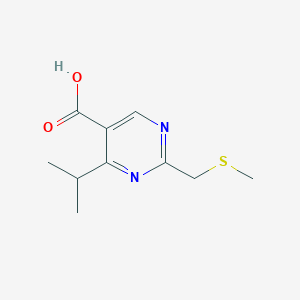

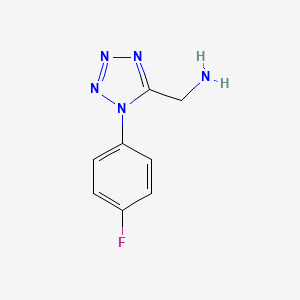
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
